REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[O:3].[CH3:7][O:8][CH:9]=[CH:10][CH:11]=[CH2:12]>C(=O)([O-])O.[Na+]>[CH3:7][O:8][CH:9]1[CH:10]=[CH:11][CH2:12][CH:2]([C:1]([O:5][CH3:6])=[O:4])[O:3]1 |f:2.3|
|
Name
|
|
Quantity
|
88 mg
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)OC
|
Name
|
|
Quantity
|
0.168 g
|
Type
|
reactant
|
Smiles
|
COC=CC=C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
to terminate
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
This reaction mixture was filtered through Celite
|
Type
|
EXTRACTION
|
Details
|
subjected to extraction once with a 20 ml of diethyl ether and twice with 20 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Thereafter, the solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (200 mesh; developing solvent: hexane/ethyl acetate=10/1)
|
Type
|
CUSTOM
|
Details
|
obtaining 0.12 g
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1OC(CC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |